molecular formula C15H16N4O2S2 B7476849 N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide

Numéro de catalogue B7476849
Poids moléculaire: 348.4 g/mol
Clé InChI: WWLBGQCYBPTJTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It is a promising anticancer agent that has been extensively studied in recent years.

Mécanisme D'action

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is a prodrug that is activated under hypoxic conditions. Hypoxia is a common feature of solid tumors, and it is associated with increased resistance to chemotherapy and radiation therapy. This compound is activated by the enzyme nitroreductase, which is overexpressed in hypoxic tumor cells. The activation of this compound leads to the release of a DNA crosslinking agent, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels (angiogenesis). This compound has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and paclitaxel. In addition, this compound has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is its specificity for hypoxic tumor cells, which makes it a promising anticancer agent. However, one limitation of this compound is its dependence on the enzyme nitroreductase for activation. This may limit its effectiveness in tumors that do not overexpress nitroreductase. In addition, this compound is a prodrug that requires activation, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide. One direction is the development of new hypoxia-activated prodrugs that are not dependent on nitroreductase for activation. Another direction is the combination of this compound with other anticancer agents to enhance its efficacy. Finally, the use of this compound in combination with radiation therapy or immunotherapy may also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has been extensively studied for its hypoxia-activated properties. Its specificity for hypoxic tumor cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, its dependence on nitroreductase for activation and prodrug nature may limit its use in certain experimental settings. Further research is needed to fully understand the potential of this compound as an anticancer agent.

Méthodes De Synthèse

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide is synthesized by reacting 2-amino-3,5-dimethylbenzenesulfonamide with thieno[3,2-d]pyrimidine-4-carbaldehyde in the presence of dimethylformamide and triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give this compound as a white solid.

Applications De Recherche Scientifique

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer types, including pancreatic, breast, lung, and colon cancer. This compound is currently in clinical trials for the treatment of multiple myeloma, glioblastoma, and other solid tumors.

Propriétés

IUPAC Name

N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-19(2)23(20,21)13-6-4-3-5-11(13)9-16-15-14-12(7-8-22-14)17-10-18-15/h3-8,10H,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBGQCYBPTJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1CNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.